

Physical and chemical properties of 5-Bromo-2-fluoropyridine-3-carboxaldehyde

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Compound of Interest

Compound Name: 5-Bromo-2-fluoropyridine-3-carboxaldehyde

Cat. No.: B569406

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An In-depth Technical Guide to 5-Bromo-2-fluoropyridine-3-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **5-Bromo-2-fluoropyridine-3-carboxaldehyde**, a key intermediate in pharmaceutical and agrochemical research. The document details its chemical structure, physical characteristics, synthesis protocols, and reactivity, offering valuable insights for its application in organic synthesis.

Core Compound Properties

5-Bromo-2-fluoropyridine-3-carboxaldehyde (CAS No: 875781-15-0) is a trifunctional heterocyclic compound.^[1] Its utility as a building block in drug discovery and materials science stems from the distinct reactivity of its three functional groups: a bromine atom, a fluorine atom, and an aldehyde group, all attached to a pyridine ring.^[2]

Physical and Chemical Data

The following tables summarize the key physical and chemical properties of **5-Bromo-2-fluoropyridine-3-carboxaldehyde**.

Identifier	Value	Source(s)
IUPAC Name	5-Bromo-2-fluoropyridine-3-carboxaldehyde	[1]
CAS Number	875781-15-0	[1]
Molecular Formula	C ₆ H ₃ BrFNO	[1][3]
Molecular Weight	203.99 g/mol	[1]
Canonical SMILES	<chem>C1=C(C(=NC=C1Br)F)C=O</chem>	[4]
InChI Key	MUYVOGAJRCBWCY-UHFFFAOYSA-N	[4]

Property	Value	Source(s)
Appearance	Off-white to pale yellow powder	[1]
Boiling Point	258.2 °C at 760 mmHg (Predicted)	[1]
Density	1.8 ± 0.1 g/cm ³ (Predicted)	[1]
Flash Point	109.9 ± 25.9 °C (Predicted)	[1]
Refractive Index	1.591 (Predicted)	[1]
pKa	-4.59 ± 0.20 (Predicted)	N/A
XLogP3	1.4	[1]

Spectroscopic Data

Detailed spectroscopic data is available from various chemical suppliers.[4] The following provides a summary of expected and reported spectral characteristics.

Technique	Data	Source(s)
^1H NMR	Spectra available from chemical suppliers.	[4]
^{13}C NMR	Spectra available from chemical suppliers.	[4]
Mass Spectrometry	MS (ES)+ m/e 203.8, 205.7 [M+H] ⁺	[1]
IR Spectroscopy	Spectra available from chemical suppliers.	[4]

Experimental Protocols

Synthesis of 5-Bromo-2-fluoropyridine-3-carboxaldehyde

The synthesis of **5-Bromo-2-fluoropyridine-3-carboxaldehyde** is typically achieved through the formylation of 5-bromo-2-fluoropyridine. The following protocol is based on established literature procedures.[1]

Materials:

- 5-Bromo-2-fluoropyridine
- Lithium diisopropylamide (LDA)
- n-Butyllithium (n-BuLi)
- N-Formylpiperidine
- Anhydrous Tetrahydrofuran (THF)
- Hexanes
- 10% (w/v) aqueous solution of citric acid

- Dichloromethane
- Sodium sulfate
- Cyclohexane

Procedure:

- A solution of lithium diisopropylamide in anhydrous THF is prepared in a reaction vessel under a nitrogen atmosphere and cooled to -78 °C.
- n-Butyllithium (2.5 M in hexanes) is added to the LDA solution, and the mixture is stirred at -78 °C for 15 minutes.
- 5-Bromo-2-fluoropyridine is then added to the reaction mixture, which is subsequently stirred at -78 °C for 90 minutes.
- N-Formylpiperidine is rapidly added to the suspension at -78 °C, and the mixture is stirred vigorously for 60 seconds.
- The reaction is immediately quenched by the addition of a 10% (w/v) aqueous solution of citric acid.
- The mixture is warmed to room temperature and partitioned between water and dichloromethane.
- The aqueous phase is extracted three times with dichloromethane.
- The combined organic phases are dried over sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by crystallization from cyclohexane to yield **5-Bromo-2-fluoropyridine-3-carboxaldehyde** as pale beige, flaky crystals.^[1]

Purification

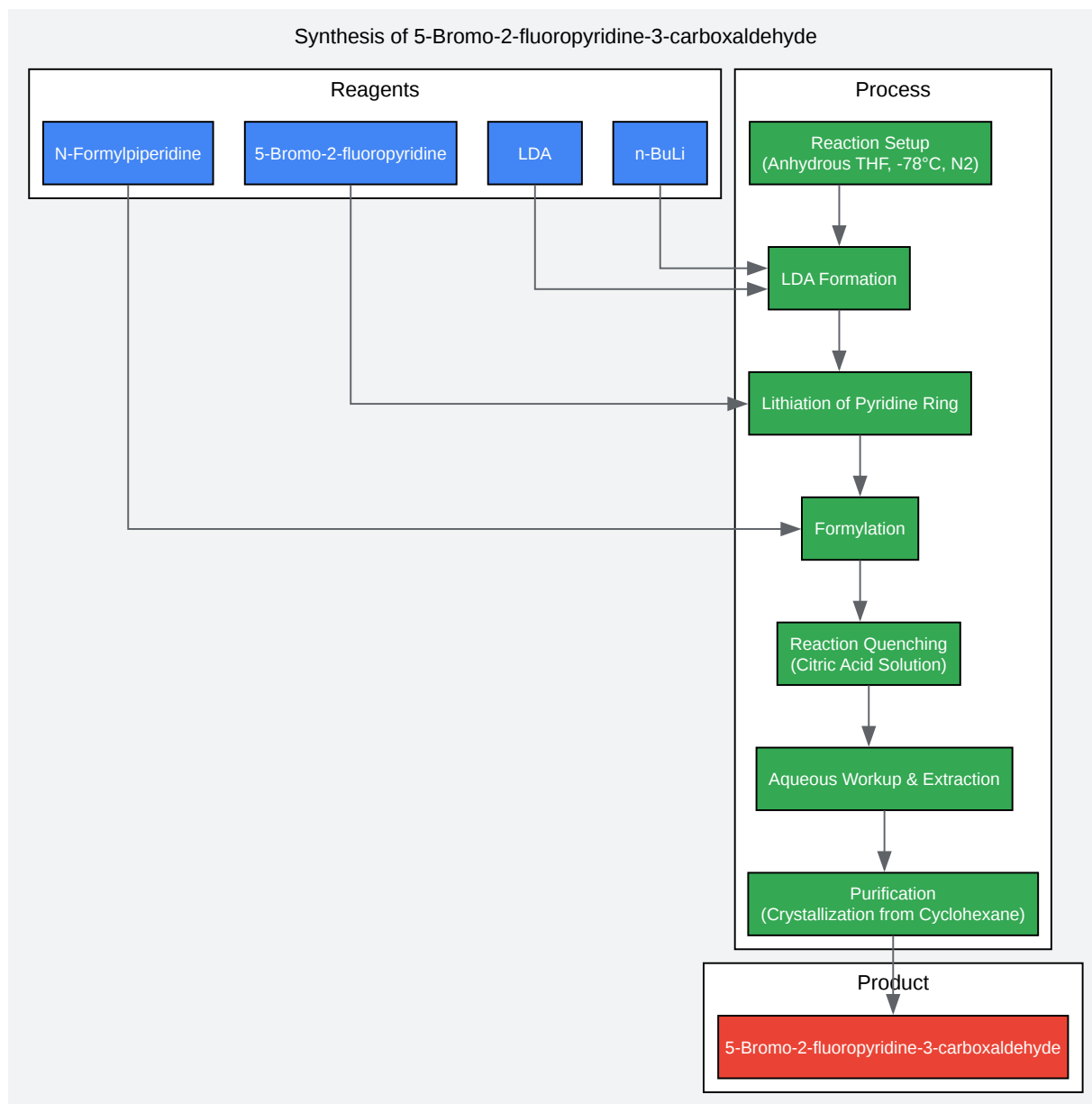
The primary method for purification is recrystallization from cyclohexane.^[1] Alternatively, trituration of the crude product in hexanes can be employed.^[1] For more challenging

separations, column chromatography using silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) would be a standard approach.

Visualized Workflows and Reactivity

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **5-Bromo-2-fluoropyridine-3-carboxaldehyde**.

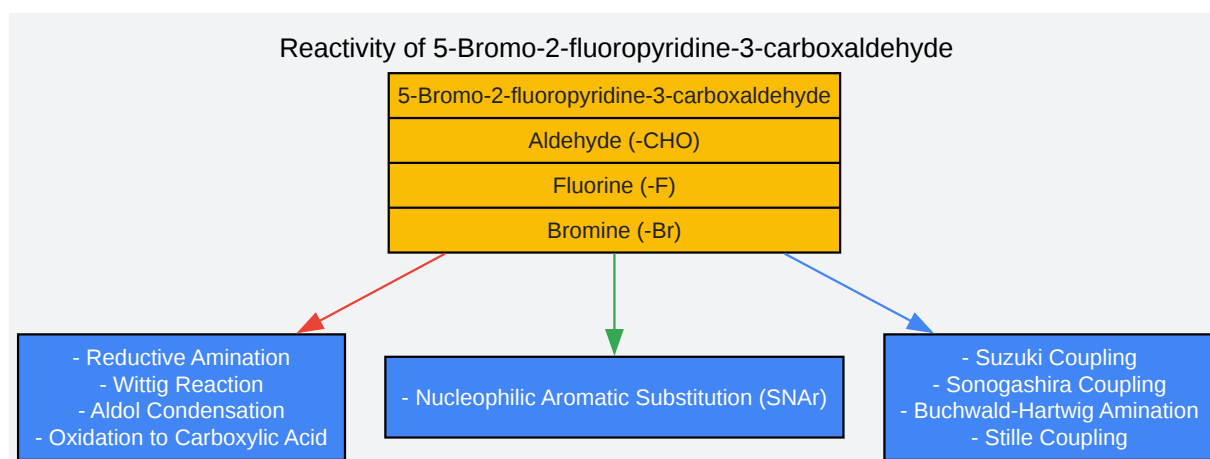


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Caption: A flowchart illustrating the synthesis of **5-Bromo-2-fluoropyridine-3-carboxaldehyde**.

Chemical Reactivity

The unique arrangement of the three functional groups on the pyridine ring allows for a variety of selective chemical transformations, making this compound a versatile intermediate.



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Caption: A diagram showing the reactivity of the functional groups of the molecule.

The fluorine atom at the 2-position is activated towards nucleophilic aromatic substitution. The bromine atom at the 5-position is well-suited for various palladium-catalyzed cross-coupling reactions.[2] The aldehyde group at the 3-position can undergo a wide range of classical transformations, including reductive amination, Wittig reactions, and oxidation to a carboxylic acid. This trifunctional nature allows for sequential and selective modifications, which is highly valuable in the synthesis of complex target molecules.[2]

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